6H-Isoindolo[2,1-a]indole
Description
Properties
IUPAC Name |
6H-isoindolo[2,1-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-3-7-13-12(6-1)10-16-14-8-4-2-5-11(14)9-15(13)16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQRPHMJPHFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=CC=CC=C4N31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312007 | |
| Record name | 6H-Isoindolo[2,1-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248-71-5 | |
| Record name | 6H-Isoindolo[2,1-a]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Isoindolo[2,1-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 6H-Isoindolo[2,1-a]indole. One efficient method involves a metal-free synthesis using a Beckmann rearrangement followed by an intramolecular cyclization . Another approach utilizes hypervalent iodine (III)-promoted cascade cyclization of 2-(1-arylethynyl)benzamides . Additionally, a Rhodium (III)-catalyzed regioselective C–H activation dialkenylation/annulation cascade has been employed to access this compound .
Industrial Production Methods: Industrial production methods for 6H-Isoindolo[2,1-a]indole are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the metal-free and Rhodium (III)-catalyzed methods, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: 6H-Isoindolo[2,1-a]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cyclization reactions, which are pivotal in its synthesis .
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (III) reagents are commonly used.
Reduction: Standard reducing agents such as sodium borohydride can be employed.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently utilized.
Major Products: The major products formed from these reactions include various substituted isoindoloindoles, which can exhibit significant biological activity .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of 6H-isoindolo[2,1-a]indole exhibit promising anticancer activities. For instance, compounds closely related to batracylin, a known cytotoxic agent, have been synthesized and evaluated against L1210 leukemia cells. These studies revealed that certain derivatives showed high cytotoxicity, with some being the most effective among the series tested . The mechanism of action often involves the induction of apoptosis in cancer cells, as evidenced by cell cycle arrest and morphological changes indicative of cell death .
Antimicrobial Activity
6H-Isoindolo[2,1-a]indole derivatives have also been evaluated for their antimicrobial properties. A recent study reported that synthesized isoindole-1,3-(2H) dione derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited inhibition zones comparable to standard antibiotics like gentamicin . Furthermore, these compounds showed efficacy against Leishmania tropica, outperforming traditional treatments such as Glucantime .
Synthetic Pathways
The synthesis of 6H-isoindolo[2,1-a]indole has been achieved through various methodologies, including metal-catalyzed reactions. A notable approach involves palladium-catalyzed cyclocarbonylation reactions, which allow for the efficient formation of these compounds from readily available precursors like indoles and dibromobenzenes .
Table 1: Summary of Synthetic Methods for 6H-Isoindolo[2,1-a]indole Derivatives
Mechanistic Insights
Mechanistic studies have revealed that the formation of 6H-isoindolo[2,1-a]indoles often proceeds via N–H bond cleavage followed by C–H bond activation. This understanding aids in optimizing synthetic routes to enhance yield and selectivity .
Case Study 1: Anticancer Activity Evaluation
In a systematic evaluation of various derivatives against L1210 leukemia cells, researchers synthesized multiple analogs and assessed their cytotoxicity using MTT assays. The study found that specific substitutions on the isoindolo framework significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial potential of isoindole derivatives against a range of pathogens. Compounds were tested using agar diffusion methods to determine their minimum inhibitory concentrations (MICs). Results indicated that certain derivatives not only inhibited bacterial growth but also displayed potent activity against protozoan parasites like Leishmania tropica, suggesting their potential as therapeutic agents in infectious diseases .
Mechanism of Action
The mechanism of action of 6H-Isoindolo[2,1-a]indole involves its interaction with specific molecular targets. For instance, it can act as a ligand for melatonin receptors, influencing various biological pathways . The compound’s ability to undergo cyclization reactions also plays a role in its biological activity, facilitating the formation of bioactive structures .
Comparison with Similar Compounds
Batracylin and Analogues
Batracylin , a natural antitumor agent, shares structural homology with 6H-isoindolo[2,1-a]indole derivatives. Key comparisons include:
Key Insight : Rhodium-based methods outperform palladium in yield and regioselectivity, while batracylin analogues often require pre-installed directing groups, limiting structural diversity .
Isoindolo[1,2-b]quinazolinones and Benzimidazoles
These compounds feature isoindole fused with quinazolinone or benzimidazole rings, differing in heteroatom placement:
Pyrrolo[2,1-a]isoquinoline and Indolizino[8,7-b]indole Alkaloids
These alkaloids share fused polycyclic frameworks but differ in ring size and heteroatom arrangement:
Key Difference: The pyrrolo[2,1-a]isoquinoline scaffold’s natural abundance contrasts with the synthetic focus on 6H-isoindolo[2,1-a]indole, highlighting divergent therapeutic applications .
Mechanistic and Functional Comparisons
Catalytic Strategies
Trend : Rhodium catalysis dominates in efficiency, while palladium remains relevant for carbonylative transformations .
Biological Activity
6H-Isoindolo[2,1-a]indole is a polycyclic aromatic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound and its derivatives have been studied for their potential therapeutic effects, including anticancer properties. This article reviews the synthesis, biological activity, and relevant case studies associated with 6H-isoindolo[2,1-a]indole.
Synthesis of 6H-Isoindolo[2,1-a]indole
The synthesis of 6H-isoindolo[2,1-a]indole derivatives has been achieved through various methodologies, including metal-catalyzed cyclizations and C–H activation reactions. Notably, recent advancements have utilized Rh(III)-catalyzed reactions to facilitate regioselective synthesis:
- Rh(III)-Catalyzed Reactions : This method allows for N–H free indole directed C–H activation leading to moderate to excellent yields of 6H-isoindolo[2,1-a]indoles .
- Carbonylative Synthesis : Another approach involves the use of o-1,2-dibromobenzene and indole derivatives in the presence of glyoxylic acid, yielding 6H-isoindolo[2,1-a]indol-6-ones .
Biological Activity
The biological activity of 6H-isoindolo[2,1-a]indole has been primarily evaluated through its anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines.
Anticancer Properties
A significant study reported the synthesis and biological evaluation of several derivatives of 6H-isoindolo[2,1-a]indol-6-ones, which are analogues of batracylin. The following findings were noted:
- Cytotoxicity : Compounds were tested against L1210 leukemia cells. Some derivatives exhibited potent cytotoxic effects, with IC50 values ranging from 4.5 to 20.4 μM after two days and 0.5 to 4.0 μM after four days in culture .
- Mechanism of Action : The evaluated compounds were shown to inhibit metabolic activity in a time-dependent manner and induced apoptosis in cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of 6H-isoindolo[2,1-a]indole:
- Batracylin Analogues : In a study evaluating various analogues of batracylin derived from isoindoles, specific substitutions on the isoindole structure significantly enhanced cytotoxicity against leukemia cells .
- Indole Aryne Methodology : A library of indole-based compounds was synthesized and screened for antitumor activity. The results indicated that certain structural modifications led to improved potency against murine L1210 tumor cell proliferation .
- Knoevenagel Adducts : Research on Knoevenagel adducts containing isoindoles revealed that some derivatives exhibited submicromolar GI50 values across multiple human cancer cell lines .
Summary Table of Biological Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6H-Isoindolo[2,1-a]indol-6-one | L1210 leukemia | 4.5 - 20.4 (Day 2) | Apoptosis induction |
| Batracylin analogue | L1210 leukemia | <10 | Metabolic inhibition |
| Knoevenagel adduct | Various cancer lines | Submicromolar | Antiproliferative |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6H-isoindolo[2,1-a]indole derivatives, and how do they differ in methodology?
- Answer: The synthesis of 6H-isoindolo[2,1-a]indoles primarily involves three strategies:
- Rh(III)-catalyzed C–H activation : This method uses [RhCp*Cl₂]₂ (5 mol%) with CsOAc and Cu(OAc)₂·H₂O in DMF at 100°C under argon, enabling regioselective dialkenylation/annulation cascades with yields up to 86% .
- Pd-catalyzed cyclocarbonylation : Substrates like 2-(2-haloaryl)indoles react under CO pressure (10–20 bar) with PdCl₂/PPh₃ or Pd(OAc)₂/BuPAd₂ catalysts, producing fused tetracyclic systems .
- Wittig reaction and reductive cyclization : Starting from o-nitrobenzaldehydes, this two-step approach achieves tandem cyclization-lactamization with moderate yields .
- Key differences : Rh(III) systems avoid pre-installed directing groups and tolerate moisture/air, while Pd-based methods require high CO pressure and prefunctionalized substrates.
Q. How is the biological significance of 6H-isoindolo[2,1-a]indoles validated in pharmacological studies?
- Answer : These compounds exhibit:
- Melatonin receptor modulation : Derivatives act as MT₁/MT₂ receptor agonists/antagonists, with structure-activity relationships (SAR) guided by substituent positioning on the indole and isoindoline moieties .
- Anticancer activity : Isoindoloindolones inhibit microtubule polymerization and show cytotoxicity against cancer cell lines, as demonstrated via in vitro assays (e.g., MTT) .
- Antimicrobial potential : Structural analogs like quinolinyloxymethyl isoxazoles are evaluated against Mycobacterium tuberculosis .
- Methodology : Biological testing typically involves radioligand binding assays (melatonin receptors), cell viability assays, and enzymatic inhibition studies.
Advanced Research Questions
Q. How can regioselectivity challenges in Rh(III)-catalyzed C–H alkenylation be systematically addressed?
- Answer : Regioselectivity is controlled by:
- Substrate design : N–H free indoles direct C–H activation at the C2 position, avoiding competing pathways. For example, N-(2-phenylindol-5-yl)pivalamide derivatives exclusively yield cyclized products without amide-directed interference .
- Catalyst tuning : [RhCp*Cl₂]₂ outperforms Ru or Ir complexes in minimizing side reactions (e.g., mono- vs. dialkenylation) due to its redox flexibility and compatibility with acetate bases .
- Additive optimization : CsOAc enhances intramolecular aza-Michael addition, driving annulation over premature β-H elimination (Table 1, ):
| Entry | Base | Yield (%) |
|---|---|---|
| 4 | CsOAc | 55 |
| 5 | K₃PO₄·3H₂O | 23 |
| 13 | CsOAc* | 86 |
Q. What strategies resolve contradictions in catalytic efficiency between Rh(III) and Pd-based systems for isoindoloindolone synthesis?
- Answer : Key factors include:
- Catalyst loading : Rh(III) requires ≤5 mol% loading, whereas Pd systems often need ≥10 mol% .
- Functional group tolerance : Rh(III) tolerates halogens (e.g., 3j–k, 3m) and electron-rich substituents, while Pd-catalyzed methods struggle with steric hindrance .
- Mechanistic divergence : Rh(III) operates via a redox-neutral C–H activation/annulation cascade, whereas Pd systems rely on oxidative coupling, which limits scalability .
- Validation : Comparative kinetic studies and DFT calculations can elucidate turnover-limiting steps (e.g., C–H activation vs. alkenylation).
Q. How are structural ambiguities in isoindoloindolone derivatives resolved using advanced characterization techniques?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via coupling patterns (e.g., para-substituted aryl groups show distinct splitting vs. ortho/meta) .
- X-ray crystallography : Absolute configuration of chiral centers (e.g., 10b-methyl substituents) is confirmed through crystal structure analysis .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M + Na]+ for C₁₆H₁₀ClNO₂Na: calculated 306.0292, observed 306.0286) .
Methodological Guidance
Q. What experimental precautions are critical for handling moisture-sensitive intermediates in isoindoloindolone synthesis?
- Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes for Rh(III)-catalyzed reactions to prevent catalyst deactivation .
- Drying agents : Pre-dry solvents (DMF, DMSO) over molecular sieves and substrates via azeotropic distillation.
- Quenching protocols : Add reactions to ice-cold water to stabilize reactive intermediates (e.g., alkenylated indoles) before extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
